molecular formula H3NNiO4 B078866 Nickel(II) nitrate hexahydrate CAS No. 13478-00-7

Nickel(II) nitrate hexahydrate

Cat. No. B078866
Key on ui cas rn: 13478-00-7
M. Wt: 139.722 g/mol
InChI Key: QASNEOURHDSRRG-UHFFFAOYSA-N
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Patent
US06054052

Procedure details

A nickel nitrate solution was prepared by dissolving 0.67 grams nickel nitrate hexahydrate in 10 grams deionized water. This solution was then added to 3 grams calcined MCM-41 and mixed well. The liquid was evaporated from the mixture at 60° C. for 18 hours. The nickel loading was 4.4 wt.%.
Name
nickel nitrate hexahydrate
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Ni+2:11].[N+:12]([O-:15])([O-:14])=[O:13]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Ni+2:11].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
nickel nitrate hexahydrate
Quantity
0.67 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Name
Quantity
10 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was then added to 3 grams
ADDITION
Type
ADDITION
Details
mixed well
CUSTOM
Type
CUSTOM
Details
The liquid was evaporated from the mixture at 60° C. for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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